Selectivity Advantage Over AMG-458: Avoiding RON and VEGFR2 Confounding in Functional Assays
AMG-51 (Ki c-Met = 4.9 nM) exhibits moderate off-target activity against Ron (Ki = 28 nM) but retains >28-fold selectivity over VEGFR2 (Ki = 139 nM) [1][2]. In contrast, AMG-458 (Ki c-Met = 1.2 nM) potently inhibits RON (IC50 ~9 nM) and displays only ~350-fold selectivity over VEGFR2 in cellular assays . This differential selectivity translates to distinct cellular signaling outcomes: AMG-51 avoids the confounding RON-mediated phenotypes (e.g., macrophage stimulation, epithelial-to-mesenchymal transition) and VEGFR2-driven angiogenic effects that accompany AMG-458 treatment [1].
| Evidence Dimension | c-Met potency vs. off-target kinase inhibition |
|---|---|
| Target Compound Data | c-Met Ki = 4.9 nM; Ron Ki = 28 nM; VEGFR2/KDR Ki = 139 nM |
| Comparator Or Baseline | AMG-458: c-Met Ki = 1.2 nM; Ron IC50 ~9 nM; VEGFR2 selectivity ~350-fold in cells |
| Quantified Difference | AMG-51 is ~4-fold less potent on c-Met but exhibits ~3-fold lower Ron inhibition and >28-fold lower VEGFR2 inhibition than AMG-458. |
| Conditions | In vitro kinase inhibition assays using recombinant human kinases (enzyme-level) |
Why This Matters
For experiments where c-Met-specific signaling is the primary readout (e.g., HGF-induced migration, invasion, or branching morphogenesis), AMG-51 minimizes confounding off-target effects from Ron and VEGFR2, ensuring cleaner mechanistic interpretation.
- [1] BCP Chemlab. AMG51 Technical Datasheet. Product Description: c-Met inhibitor with Ki=4.9nM, off-target KDR Ki=139nM, Ron Ki=28nM, IGFR Ki=22nM. View Source
- [2] VWR International. AMG-51 Product Page. Technical Specifications: c-Met Ki=4.9nM, IGFR Ki=22nM, Ron Ki=28nM, KDR Ki=139nM. View Source
